Technical Monograph: 5-Chloro-2-formamidopent-4-enoic acid (CAS 1704433-45-3)
Technical Monograph: 5-Chloro-2-formamidopent-4-enoic acid (CAS 1704433-45-3)
Executive Summary: The Pivot Point of AV-101 Synthesis
5-Chloro-2-formamidopent-4-enoic acid (CAS 1704433-45-3) represents a specialized, high-value intermediate in the chemo-enzymatic and total synthesis of 4-Chlorokynurenine (4-Cl-KYN) , also known as AV-101 .
As the pharmaceutical industry shifts towards glutamate receptor modulation for treating Major Depressive Disorder (MDD) and neuropathic pain, AV-101 has emerged as a leading orally active prodrug. Upon crossing the blood-brain barrier, it is metabolized into 7-chlorokynurenic acid (7-Cl-KYNA) , a potent and selective antagonist of the glycine co-agonist site of the NMDA receptor.[1][2]
This guide details the physicochemical properties, synthetic utility, and handling protocols for CAS 1704433-45-3, positioning it not merely as a catalog chemical, but as the structural "chiral anchor" that defines the stereochemistry and halogenation pattern of the final neuroprotective drug.
Chemical Profile & Characterization[4]
This compound is a functionalized vinyl chloride amino acid derivative . Its structure combines a protected amine (formamide), a carboxylic acid, and a terminal vinyl chloride moiety. This unique architecture makes it a versatile "masked" synthon for constructing complex tryptophan and kynurenine analogs.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 1704433-45-3 |
| IUPAC Name | 5-Chloro-2-formamido-4-pentenoic acid |
| Molecular Formula | C₆H₈ClNO₃ |
| Molecular Weight | 177.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (acidic pH) |
| pKa (Predicted) | Carboxyl: ~3.8 | Amide NH: ~15.0 |
| Stereochemistry | Typically isolated as the (S)-enantiomer for L-4-Cl-KYN synthesis |
| Stability | Moisture sensitive; Store at -20°C under inert atmosphere (Ar/N₂) |
Structural Significance
The vinyl chloride motif at the C4-C5 position is the critical feature. In palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura type), this moiety serves as the electrophile, allowing the attachment of aryl groups while retaining the olefin geometry. The N-formyl group mimics the natural metabolite N-formylkynurenine, acting as both a protecting group and a pathway-compliant moiety that can be enzymatically processed or chemically hydrolyzed.
Synthetic Utility: The Route to AV-101
The primary application of CAS 1704433-45-3 is in the scalable manufacture of L-4-chlorokynurenine. Unlike traditional tryptophan degradation which yields mixed isomers, using this functionalized intermediate allows for enantiospecific construction .
Pathway Visualization
The following diagram illustrates the role of CAS 1704433-45-3 in the synthesis and metabolic activation of AV-101.
Caption: The synthetic and metabolic trajectory of CAS 1704433-45-3, from chemical precursor to active neuroprotective agent.
Experimental Protocol: Utilization in Synthesis
Context: This protocol describes the utilization of 5-Chloro-2-formamidopent-4-enoic acid as a coupling partner to generate a kynurenine precursor. This is a generalized procedure derived from patent literature regarding 4-chlorokynurenine synthesis.
Reagents Required
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Substrate: 5-Chloro-2-formamidopent-4-enoic acid (1.0 eq)
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Coupling Partner: 2-Amino-4-chlorophenylboronic acid (protected) (1.1 eq)
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Catalyst: Pd(OAc)₂ (5 mol%) / Triphenylphosphine (10 mol%)
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Base: Potassium Carbonate (K₂CO₃) (2.5 eq)
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Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology
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Preparation of Active Catalyst: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and Triphenylphosphine in anhydrous 1,4-dioxane. Stir under Argon at room temperature for 30 minutes until the complex forms (solution turns yellow/orange).
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Substrate Addition: Add CAS 1704433-45-3 (The Vinyl Chloride) and the aryl boronic acid partner to the reaction vessel. Ensure the system is degassed to prevent homocoupling or oxidation.
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Initiation: Add the degassed water containing dissolved K₂CO₃. Heat the reaction mixture to 85°C with vigorous stirring. Monitor via LC-MS for the consumption of the vinyl chloride starting material (typically 4–6 hours).
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Technical Insight: The vinyl chloride is less reactive than a vinyl bromide; ensuring strictly anaerobic conditions and sufficient heat is crucial for the oxidative addition step of the Palladium cycle.
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Work-up & Isolation: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Acidify the filtrate to pH 3.0 with 1N HCl. Extract with Ethyl Acetate (3x).
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Checkpoint: The product at this stage is the N-formyl protected intermediate.
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Deprotection (Formyl Removal): Dissolve the crude intermediate in Methanol/HCl (2M). Reflux for 1 hour. This creates the free amine hydrochloride salt. Alternatively, use Kynurenine Formamidase (enzymatic route) for mild deprotection if preserving sensitive stereocenters.
Mechanism of Action: The "Glycine Site" Strategy
Understanding why CAS 1704433-45-3 is valuable requires understanding the pharmacology of the final product, AV-101.
Standard NMDA antagonists (like Ketamine) block the ion channel pore, often causing psychotomimetic side effects (hallucinations). AV-101's active metabolite, 7-Cl-KYNA , targets the Glycine Binding Site (GlyB) on the NR1 subunit of the NMDA receptor.
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Competitive Antagonism: It competes with Glycine/D-Serine.
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Safety Profile: It does not block the channel completely, preserving basal glutamatergic transmission. This results in antidepressant and anti-nociceptive effects without the ketamine-like side effects.[3]
Molecular Interaction Diagram
Caption: Competitive inhibition at the GluN1 subunit by the AV-101 metabolite.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
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Storage: Hygroscopic. Store in a desiccator at -20°C.
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Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
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Self-Validation: Before use in synthesis, verify purity via ¹H-NMR. The vinyl proton signal (approx 5.8–6.2 ppm) and the formyl proton (approx 8.0–8.2 ppm) are diagnostic.
References
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VistaGen Therapeutics. (2022).[4] Synthesis of 4-chlorokynurenines and intermediates.[5][6][4] U.S. Patent No.[7] 11,427,530.[4] Washington, DC: U.S. Patent and Trademark Office.
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Zanos, P., et al. (2015). "The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition."[3] Journal of Pharmacology and Experimental Therapeutics, 355(1), 76-85.
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Yakushev, S., et al. (2019).[5] "Biosynthesis of L-4-Chlorokynurenine, an Antidepressant Prodrug and a Non-Proteinogenic Amino Acid Found in Lipopeptide Antibiotics."[5][6] Angewandte Chemie International Edition, 58(25), 8394-8399.[5]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Chlorokynurenine.
Sources
- 1. Role of Transporters and Enzymes in Metabolism and Distribution of 4-Chlorokynurenine (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]
- 3. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. Biosynthesis of l-4-Chlorokynurenine, an Antidepressant Prodrug and a Non-Proteinogenic Amino Acid Found in Lipopeptide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When Juries Don’t Matter: Written Description Effectively Becomes a Question of Law | Patently-O [patentlyo.com]
